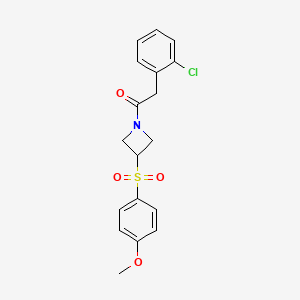

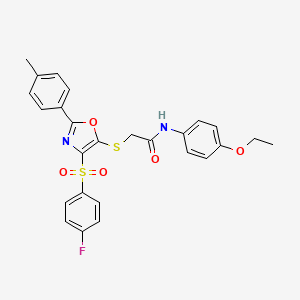

![molecular formula C13H16N4O3 B3018395 1-甲基-4-(氧杂-4-基氨基)吡唑并[3,4-b]吡啶-5-羧酸 CAS No. 1913853-77-6](/img/structure/B3018395.png)

1-甲基-4-(氧杂-4-基氨基)吡唑并[3,4-b]吡啶-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid" is a derivative of the pyrazolo[3,4-b]pyridine class, which is a group of heterocyclic compounds that have been extensively studied due to their diverse biological activities. These compounds are characterized by a fused pyrazole and pyridine ring system and have been shown to possess antiallergic, antihypertensive, and various other pharmacological properties.

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves multi-step reactions starting from simpler heterocyclic precursors. For instance, the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridines involves starting from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes, followed by various functional group transformations . Similarly, the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates involves the use of the Vilsmeier–Haack reagent and subsequent treatment with hydrazine . These methods demonstrate the complexity and versatility of synthetic approaches in the creation of pyrazolo[3,4-b]pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by a fused ring system that can adopt various conformations. Semiempirical calculations have suggested that certain derivatives prefer a boat conformation in the dihydropyridine system and a planar pyrazole ring . The presence of different substituents on the core structure can significantly influence the molecular geometry and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives can undergo a range of chemical reactions, which are essential for their functionalization and the exploration of their biological activities. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine can yield the corresponding carboxamide or, under different conditions, an imidazo[4,5-b]pyridine derivative . These reactions highlight the reactivity of the carboxylic acid and acid chloride functional groups in the presence of amines and bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for determining the compound's solubility, stability, and suitability for pharmaceutical development. For instance, the introduction of alkyl groups, especially an isopropyl group at certain positions, has been shown to enhance the antiallergic activity of these compounds . Moreover, the ability to undergo facile condensation reactions with activated carbonyl groups to form N-fused heterocycles is indicative of their chemical versatility .

科学研究应用

化学合成和文库生成

Volochnyuk 等人 (2010) 的一项研究通过 Combes 型反应展示了生成一系列稠合吡啶-4-羧酸(包括吡唑并[3,4-b]吡啶)的方法。这种方法可以有效合成多种化合物,这些化合物可以通过标准的组合转化(如酰胺偶联和酯化)以及不太常见的杂环化(形成 1,2,4-三唑和 1,2,4-恶二唑)进一步改性 (Volochnyuk 等,2010)。

药物化学和药物发现

在药物化学领域,Manetti 等人 (2005) 探索了新的吡唑并[3,4-b]吡啶作为 A1 腺苷受体的有效且选择性抑制剂,展示了它们在药物发现中的应用。这些化合物具有对 A1 受体亚型的较高亲和力和选择性,表明它们具有治疗应用的潜力 (Manetti 等,2005)。

结构和计算研究

Shen 等人 (2012) 的研究涉及吡唑衍生物的合成和表征,包括晶体结构和计算研究。这些研究提供了对吡唑并[3,4-b]吡啶衍生物的分子结构、稳定性和潜在反应性的见解,有助于设计新材料和药物 (Shen 等,2012)。

超分子化学

Vishweshwar 等人 (2002) 研究了吡嗪羧酸(包括与吡唑并[3,4-b]吡啶相关的吡嗪羧酸)晶体结构中羧酸-吡啶超分子合成子的再现。这项工作强调了这些化合物在超分子组装体开发中的重要性,超分子组装体在材料科学和纳米技术中具有应用 (Vishweshwar 等,2002)。

未来方向

属性

IUPAC Name |

1-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-17-12-9(7-15-17)11(10(6-14-12)13(18)19)16-8-2-4-20-5-3-8/h6-8H,2-5H2,1H3,(H,14,16)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQFROLTMGTGJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

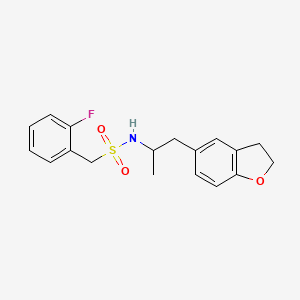

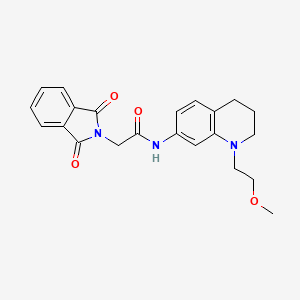

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018314.png)

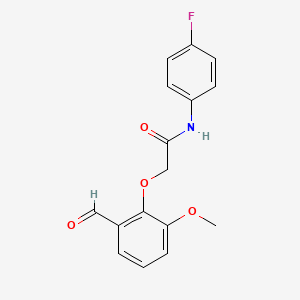

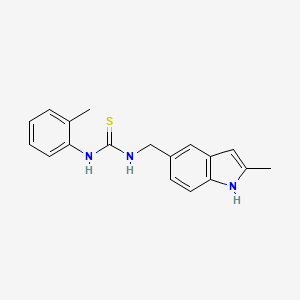

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B3018322.png)

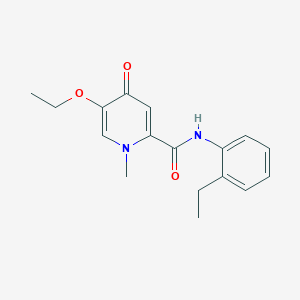

![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3018324.png)

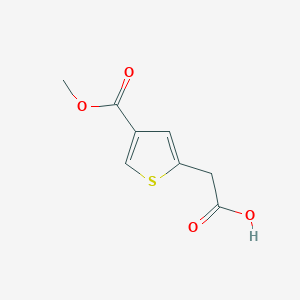

![5-ethoxy-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B3018327.png)

![4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3018328.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-2-methoxy-N-methylacetamide](/img/structure/B3018335.png)